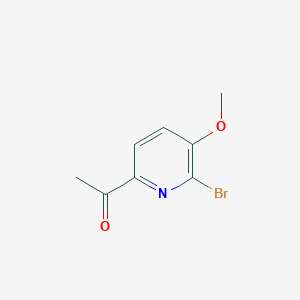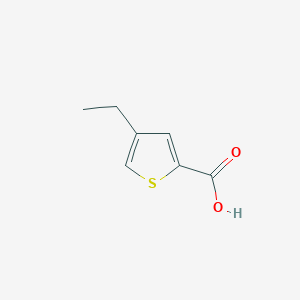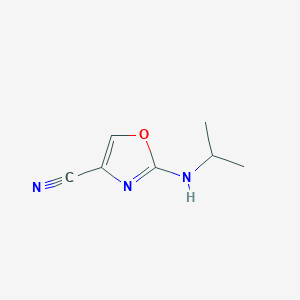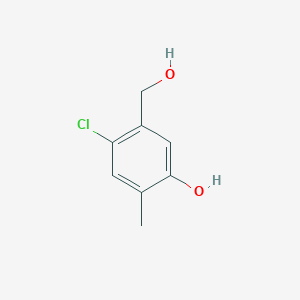
6-Chloro-5-cyanopicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-cyanopicolinamide is a chemical compound with the molecular formula C6H3ClN2O It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 5th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-cyanopicolinamide typically involves the chlorination of 5-cyanopicolinamide. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 6th position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.
化学反应分析
Types of Reactions: 6-Chloro-5-cyanopicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted picolinamides.
Reduction: Formation of 6-chloro-5-aminopicolinamide.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
科学研究应用
6-Chloro-5-cyanopicolinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 6-Chloro-5-cyanopicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyano groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
- 6-Chloro-5-(cyclopropylmethoxy)picolinaldehyde
- 6-Chloro-5-methoxypicolinamide
Comparison: 6-Chloro-5-cyanopicolinamide is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
属性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC 名称 |
6-chloro-5-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H4ClN3O/c8-6-4(3-9)1-2-5(11-6)7(10)12/h1-2H,(H2,10,12) |
InChI 键 |
UYVDMESSEHERMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C#N)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


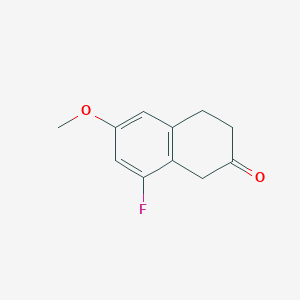

![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)

![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
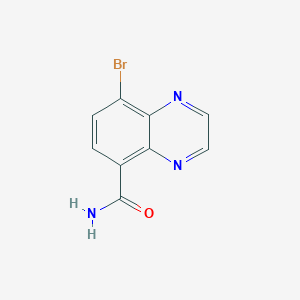
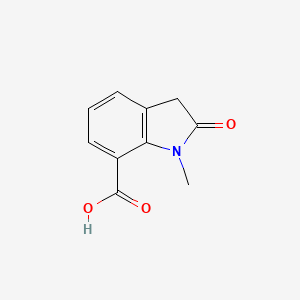
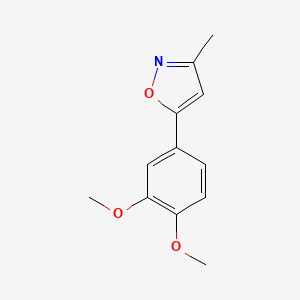
![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)

